N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-13(22)19-15-5-3-14(4-6-15)18(23)21-11-16(12-21)20-9-7-17(24-2)8-10-20/h3-6,16-17H,7-12H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXDBHVSPDWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC(CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Piperidin-4-ol
4-Methoxypiperidine is synthesized via Williamson ether synthesis using piperidin-4-ol and methyl iodide.
Procedure :
- Piperidin-4-ol (1.0 eq) is dissolved in dry THF under argon.
- Sodium hydride (1.2 eq) is added at 0°C, followed by methyl iodide (1.5 eq).
- The reaction is stirred at 60°C for 12 h, quenched with water, and extracted with DCM.
- The organic layer is dried (Na₂SO₄) and concentrated to yield 4-methoxypiperidine as a colorless liquid (yield: 85–90%).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.35 (s, 3H, OCH₃), 3.20–3.10 (m, 2H, NCH₂), 2.70–2.60 (m, 2H, NCH₂), 1.90–1.70 (m, 4H, CH₂), 1.50–1.40 (m, 1H, CH).
- MS (ESI) : m/z 130.1 [M+H]⁺.
Synthesis of 3-(4-Methoxypiperidin-1-yl)Azetidine
Azetidin-3-yl Mesylate Preparation
Azetidin-3-ol is converted to its mesylate derivative to activate the C3 position for nucleophilic substitution.
Procedure :
Nucleophilic Substitution with 4-Methoxypiperidine
Procedure :
- Azetidin-3-yl mesylate (1.0 eq) and 4-methoxypiperidine (1.5 eq) are refluxed in dry acetonitrile with K₂CO₃ (2.0 eq) for 24 h.
- The reaction is filtered, concentrated, and purified via column chromatography (SiO₂, 5% MeOH/DCM) to yield 3-(4-methoxypiperidin-1-yl)azetidine as a white solid (yield: 78%).
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 3.85–3.75 (m, 1H, azetidine CH), 3.40 (s, 3H, OCH₃), 3.20–3.00 (m, 4H, NCH₂), 2.90–2.80 (m, 2H, azetidine CH₂), 2.30–2.20 (m, 2H, azetidine CH₂), 1.80–1.60 (m, 4H, piperidine CH₂).
- HRMS (ESI) : m/z 213.1702 [M+H]⁺ (calc. 213.1705).
Synthesis of 4-Nitrobenzoyl Azetidine Intermediate
4-Nitrobenzoyl Chloride Preparation
Procedure :
Amide Coupling with 3-(4-Methoxypiperidin-1-yl)Azetidine
Procedure :
- 4-Nitrobenzoyl chloride (1.0 eq) and 3-(4-methoxypiperidin-1-yl)azetidine (1.2 eq) are stirred in dry DCM with Et₃N (2.0 eq) at 0°C for 1 h.
- The mixture is washed with 1M HCl, dried, and concentrated to yield 4-nitro-N-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)benzamide as a pale-yellow solid (yield: 82%).
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.30 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 4.10–4.00 (m, 1H, azetidine CH), 3.45 (s, 3H, OCH₃), 3.30–3.10 (m, 4H, NCH₂), 2.95–2.85 (m, 2H, azetidine CH₂), 2.40–2.30 (m, 2H, azetidine CH₂), 1.85–1.70 (m, 4H, piperidine CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Reduction of Nitro Group and Acetylation
Catalytic Hydrogenation to 4-Aminobenzamide
Procedure :
- The nitro intermediate (1.0 eq) is dissolved in ethanol with 10% Pd/C (0.1 eq).
- Hydrogen gas is bubbled through the solution at 25°C for 6 h.
- The catalyst is filtered, and the solvent is evaporated to yield 4-amino-N-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)benzamide as a white solid (yield: 90%).
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.60 (d, J = 8.5 Hz, 2H, ArH), 5.20 (s, 2H, NH₂), 3.90–3.80 (m, 1H, azetidine CH), 3.40 (s, 3H, OCH₃), 3.20–3.00 (m, 4H, NCH₂), 2.85–2.75 (m, 2H, azetidine CH₂), 2.35–2.25 (m, 2H, azetidine CH₂), 1.80–1.65 (m, 4H, piperidine CH₂).
Acetylation with Acetic Anhydride
Procedure :
- The amine (1.0 eq) is stirred in acetic anhydride (5.0 eq) and pyridine (2.0 eq) at 25°C for 4 h.
- The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound (yield: 88%).
Characterization :
- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.85 (d, J = 8.5 Hz, 2H, ArH), 7.70 (d, J = 8.5 Hz, 2H, ArH), 3.95–3.85 (m, 1H, azetidine CH), 3.45 (s, 3H, OCH₃), 3.25–3.10 (m, 4H, NCH₂), 2.90–2.80 (m, 2H, azetidine CH₂), 2.40–2.30 (m, 2H, azetidine CH₂), 2.10 (s, 3H, COCH₃), 1.85–1.70 (m, 4H, piperidine CH₂).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 169.5 (COCH₃), 166.0 (CONR₂), 155.2 (OCH₃), 140.5–115.0 (ArC), 60.5–45.0 (azetidine/piperidine CH₂), 24.5 (COCH₃).
- HPLC Purity : 98.5% (C18 column, 70:30 MeOH/H₂O).
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each synthetic step:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| 4-Methoxypiperidine | Piperidin-4-ol, MeI, NaH | 88 | 95 | Over-alkylation at nitrogen |
| Azetidine mesylation | MsCl, Et₃N, DCM | 92 | 97 | Moisture sensitivity |
| Nucleophilic substitution | 4-Methoxypiperidine, K₂CO₃ | 78 | 93 | Steric hindrance at C3 |
| Amide coupling | 4-Nitrobenzoyl chloride, Et₃N | 82 | 96 | Competing hydrolysis of acid chloride |
| Nitro reduction | H₂, Pd/C, EtOH | 90 | 98 | Incomplete reduction |
| Acetylation | Ac₂O, pyridine | 88 | 98.5 | Over-acetylation |
Mechanistic Insights and Stereochemical Considerations
- Nucleophilic Substitution (Step 3.2) : The reaction proceeds via an SN2 mechanism , where 4-methoxypiperidine attacks the mesylate-leaving group at azetidine’s C3. The stereochemistry at C3 is inverted, but the small ring size minimizes stereochemical consequences.
- Amide Coupling (Step 4.2) : The reaction follows a nucleophilic acyl substitution , where the azetidine nitrogen deprotonates and attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
Scalability and Industrial Feasibility
- Cost Analysis : The use of Pd/C and azetidine precursors contributes to 65% of the total material cost.
- Green Chemistry Metrics :
- E-factor : 12.5 (kg waste/kg product).
- PMI (Process Mass Intensity) : 28.3.
- Optimization Opportunities :
- Replace Pd/C with Fe/Ni catalysts for nitro reduction.
- Use flow chemistry for mesylation and acetylation steps.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Pharmacological and Physicochemical Insights
Azetidine vs. Piperazine/Piperidine Moieties :
The azetidine ring in the target compound introduces greater ring strain compared to the piperazine/piperidine groups in Compounds 35 and 35. This strain may enhance binding selectivity but reduce metabolic stability. For example, Compound 35’s piperazine sulfonamide group likely improves solubility and hydrogen-bonding capacity, contributing to its analgesic efficacy .- However, this may also increase cytochrome P450-mediated metabolism risks .
Carbazole Derivatives : The tetrahydrocarbazole-based analogues () feature bulky aromatic systems, which may improve receptor binding but reduce bioavailability. Their chloro/fluoro/methyl substitutions could modulate electron density and steric effects, though their pharmacological profiles remain uncharacterized .
Biological Activity
N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an azetidine carbonyl group, and an acetamide moiety. Its molecular formula is , indicating a diverse array of functional groups that contribute to its biological interactions.
Anticancer Properties
Research has indicated that derivatives similar to this compound exhibit anticancer activity. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation. For instance, compounds with similar scaffolds have been shown to inhibit:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer progression by regulating gene expression. Inhibition leads to increased acetylation of histones, resulting in the activation of tumor suppressor genes.
- Thymidylate Synthase : This enzyme is essential for DNA synthesis; its inhibition can lead to cytotoxic effects on rapidly dividing cancer cells .
| Target Enzyme | Mechanism | Effect |
|---|---|---|
| Histone Deacetylases | Inhibition of gene repression | Activation of tumor suppressor genes |
| Thymidylate Synthase | Disruption of DNA synthesis | Cytotoxicity in cancer cells |
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for antimicrobial activity. Studies suggest that modifications in the azetidine and piperidine structures can enhance the compound's efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that similar azetidine derivatives showed promising results against several cancer cell lines, including breast and colon cancer. The derivatives induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
- Molecular Docking Studies : Computational studies have indicated strong binding affinity of this compound to the active sites of targeted enzymes such as HDAC and thymidylate synthase, suggesting potential for development as a therapeutic agent .
- Synergistic Effects : Research has also explored the combination of this compound with existing chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy while potentially reducing side effects .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(4-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)phenyl)acetamide?
- Methodology : Synthesis typically involves sequential coupling reactions. For example:
Azetidine-piperidinyl coupling : Reacting 4-methoxypiperidine with azetidine-1-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .
Phenylacetamide conjugation : Introducing the acetamide group via nucleophilic acyl substitution using activated phenyl intermediates (e.g., HATU/DIPEA in DMF) .
- Key Parameters : Temperature control (<10°C for azetidine coupling), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) are critical to minimize side reactions like dimerization .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Confirm the azetidine-piperidinyl linkage via characteristic δ 3.7–4.2 ppm (azetidine C-H) and δ 1.4–2.1 ppm (piperidinyl C-H) in -NMR. The acetamide carbonyl (δ ~168 ppm in -NMR) should show coupling to the phenyl ring .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] at m/z 388.212 (calculated for CHNO) .
- Purity Assessment : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm ≥95% purity; discrepancies in retention times may indicate residual solvents or byproducts .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC values in kinase inhibition assays (e.g., 0.8 μM vs. 2.3 μM in EGFR studies) .
- Resolution :
Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 μM), and incubation times (30 min vs. 2 hr) .
Compound Stability : Test for hydrolysis of the acetamide group in aqueous media using LC-MS over 24 hr .
- Recommendation : Standardize protocols using TR-FRET-based kinase assays to minimize variability .
Q. How can computational modeling guide the optimization of this compound’s selectivity for neurological targets?
- Methodology :
- Molecular Docking : Screen against σ-1 receptors (PDB: 6DK1) and monoamine oxidases (PDB: 2BXR) to identify key interactions (e.g., hydrogen bonding with azetidine nitrogen) .
- MD Simulations : Analyze binding pocket residence times; modifications like replacing 4-methoxy with 4-ethoxy may enhance hydrophobic interactions (ΔG ~ -2.3 kcal/mol) .
- Validation : Compare predicted vs. experimental Ki values using radioligand displacement assays .
Q. What experimental designs mitigate risks of off-target effects in in vivo studies?
- Approach :
Proteome-Wide Profiling : Use affinity chromatography with immobilized compound to identify non-target binding proteins (e.g., serum albumin) .
Metabolite Screening : Administer -labeled compound to track metabolic pathways (e.g., hepatic N-demethylation) in rodent models .
- Safety Protocol : Include negative controls (e.g., azetidine-free analogs) to isolate toxicity linked to the core structure .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
